![molecular formula C11H11ClN2 B14049679 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 4-position and a cyclobutyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions. The exact methods can vary depending on the scale of production and the specific requirements of the compound .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine or pyrrole rings.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Materials Science: The unique structural properties of this compound make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as:
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is unique due to the specific combination of the chlorine atom and the cyclobutyl group, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-9-4-5-13-11-8(9)6-10(14-11)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
InChI Key |
NVHGHSUZYMAOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




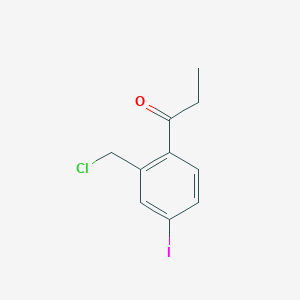
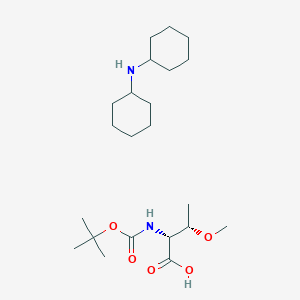


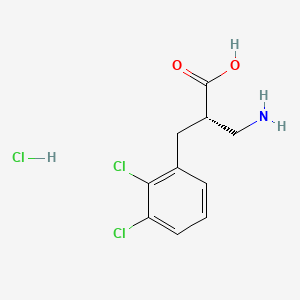
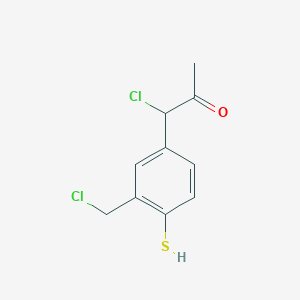
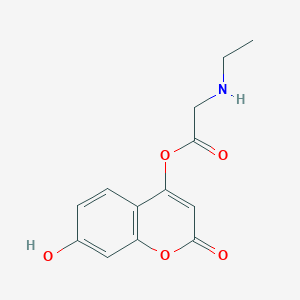
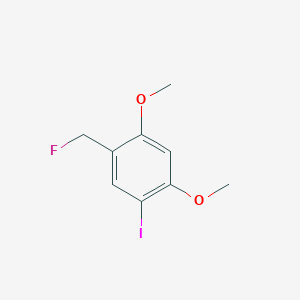
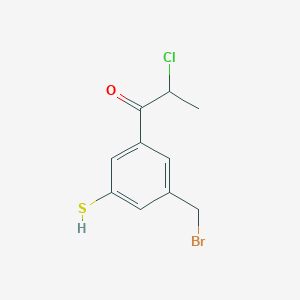
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
